molecular formula C8H9ClN6 B2826979 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride CAS No. 1421606-01-0

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride

Cat. No.: B2826979
CAS No.: 1421606-01-0
M. Wt: 224.65
InChI Key: AQOUWPBUNMCKHC-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has shown significant potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride typically involves the reaction of pyridine-4-carboximidamide with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to achieve high yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer drugs. Its cytotoxic properties have been evaluated in various cancer cell lines, showing potential for further development as a therapeutic agent.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • 1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

  • Pyridine derivatives: Compounds containing the pyridine ring are structurally related and often have comparable chemical properties.

Uniqueness: 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride stands out due to its specific combination of the triazole and pyridine rings, which contributes to its unique reactivity and biological activity. This combination allows for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridine-4-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6.ClH/c9-8(10)6-1-2-12-7(3-6)14-5-11-4-13-14;/h1-5H,(H3,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOUWPBUNMCKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=N)N)N2C=NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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